Sodium gentisate
Overview
Description
Sodium gentisate, also known as the monosodium salt of 2,5-dihydroxybenzoic acid, is a compound with the molecular formula C7H7NaO4. It is derived from gentisic acid, which is an active metabolite of salicylic acid degradation. This compound possesses a broad spectrum of biological activities, including anti-inflammatory, antirheumatic, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium gentisate can be synthesized from 2,5-dihydroxybenzoic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving 2,5-dihydroxybenzoic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods
In industrial settings, this compound is produced through a similar neutralization process but on a larger scale. The process involves the use of large reactors where 2,5-dihydroxybenzoic acid is mixed with sodium hydroxide under controlled conditions. The mixture is then subjected to evaporation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sodium gentisate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzoic acid derivatives.
Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybenzoic acid derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Sodium gentisate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in oxidative coupling reactions and as an antioxidant.
Biology: Studied for its antioxidant properties and its role in reducing gamma radiation-induced damage to lipids and proteins.
Medicine: Investigated for its anti-inflammatory and antirheumatic properties. .
Industry: Utilized in the production of bioactive compounds and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of sodium gentisate involves its antioxidant activity, which is primarily exerted by its phenoxyl group. This group efficiently scavenges hydroxyl radicals, reducing oxidative stress and preventing damage to cellular components. This compound also inhibits melanosomal tyrosinase activity, thereby influencing melanin synthesis and providing skin-whitening effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to gentisic acid, known for its anti-inflammatory and keratolytic properties.
2,5-Dihydroxybenzoic Acid: The parent compound of sodium gentisate, used in similar applications.
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties
Uniqueness
This compound is unique due to its dual role as an antioxidant and a skin-whitening agent. Its ability to scavenge free radicals and inhibit melanin synthesis sets it apart from other similar compounds. Additionally, its broad spectrum of biological activities, including anti-inflammatory and antirheumatic properties, makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
sodium;2,5-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJZWWOFOQFMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
490-79-9 (Parent) | |
Record name | Sodium gentisate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0063656 | |
Record name | Sodium gentisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4955-90-2, 106120-03-0 | |
Record name | Sodium gentisate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106120030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium gentisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium gentisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM GENTISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX2PUD5H82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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